Comprehensive Technical Guide: Physicochemical Profiling and Thermal Characterization of 3-Fluoro-5-(morpholin-4-yl)benzonitrile
Comprehensive Technical Guide: Physicochemical Profiling and Thermal Characterization of 3-Fluoro-5-(morpholin-4-yl)benzonitrile
Executive Summary & Scaffold Significance
In modern drug discovery, functionalized benzonitriles serve as critical building blocks due to their predictable metabolic stability and distinct electronic properties. 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5) is a highly versatile small-molecule scaffold[1]. It is predominantly utilized in the synthesis of heteroaryl derivatives, notably functioning as a core intermediate in the development of potent cytokine inhibitors targeting pro-inflammatory mediators like TNF- α and IL-1[2].
Understanding the precise physical state and thermal properties (such as the melting point) of this compound is critical for downstream formulation, storage, and synthetic scale-up. This guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its solid state, and self-validating protocols for its synthesis and thermal characterization.
Structural Causality of the Physical State
At standard temperature and pressure (STP), 3-Fluoro-5-(morpholin-4-yl)benzonitrile exists as a crystalline solid [1]. The physical state of any organic molecule is a macroscopic manifestation of its microscopic intermolecular forces. For this specific scaffold, the solid state is dictated by three structural features:
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Dipole-Dipole Interactions: The cyano (-CN) and fluoro (-F) substituents are highly electronegative. They create a strong, permanent molecular dipole across the planar benzene ring, facilitating rigid, ordered dipole-dipole alignments in the crystal lattice.
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π−π Stacking: The aromatic benzonitrile core provides a flat surface area that allows adjacent molecules to engage in parallel displaced π−π stacking.
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Steric Disruption via Morpholine: Unlike fully planar fused-ring systems (which often have exceptionally high melting points), the morpholin-4-yl substituent adopts a non-planar chair conformation. This bulky group introduces steric hindrance that prevents overly dense packing, ensuring the compound melts at a manageable intermediate temperature range rather than degrading.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for the compound, establishing the baseline parameters required for analytical verification[1][3].
| Property | Value |
| Chemical Name | 3-Fluoro-5-(morpholin-4-yl)benzonitrile |
| CAS Registry Number | 220954-16-5 |
| Molecular Formula | C 11 H 11 FN 2 O |
| Molecular Weight | 206.22 g/mol |
| Physical State (STP) | Crystalline Solid |
| SMILES Code | N#CC1=CC(N2CCOCC2)=CC(F)=C1 |
| Purity Standard (Analytical) | Min. 95% (Typically >98% for thermal analysis) |
Synthesis and State Isolation Protocol
To accurately characterize the physical state and melting point, the compound must first be synthesized and isolated to a high degree of purity. Impurities act as freezing-point depressants, artificially lowering and broadening the melting point.
Protocol: Nucleophilic Aromatic Substitution (S N Ar)
The most efficient route to this compound is the S N Ar reaction of 3,5-difluorobenzonitrile with morpholine[4].
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Step 1: Reaction Assembly. Dissolve 1.0 equivalent of 3,5-difluorobenzonitrile in anhydrous dimethyl sulfoxide (DMSO). Add 2.5 equivalents of morpholine.
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Step 2: Causality of Conditions. Why DMSO at 20°C? DMSO is a polar aprotic solvent that aggressively solvates cations but leaves the morpholine nucleophile "naked" and highly reactive. Maintaining the reaction at exactly 20°C is a deliberate kinetic control; it provides enough energy for the first fluorine displacement but prevents the reaction of the second fluorine, avoiding di-substituted byproducts[4].
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Step 3: Self-Validating Purity Check. Before isolation, sample the reaction mixture via LC-MS. The protocol is self-validating if the starting material mass disappears and a single peak at m/z 207 [M+H] + dominates the chromatogram.
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Step 4: Isolation. Crash the product out of solution by pouring the mixture into ice water. The sudden shift in solvent polarity forces the hydrophobic product to precipitate as a raw solid. Filter and recrystallize from ethanol to yield the pure crystalline solid.
Synthetic workflow and purification for 3-Fluoro-5-(morpholin-4-yl)benzonitrile.
Thermal Characterization: Melting Point Determination
While traditional capillary melting point apparatuses provide a visual estimation, rigorous physicochemical profiling requires Differential Scanning Calorimetry (DSC) . DSC measures the exact heat flow associated with the solid-to-liquid phase transition, providing both the onset melting temperature and the enthalpy of fusion ( ΔHf ).
Protocol: Self-Validating DSC Analysis
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Step 1: Instrument Calibration (The Validation Step). Prior to analyzing the benzonitrile derivative, run a high-purity Indium standard. Indium has a strictly defined melting point of 156.6°C. Causality: If the instrument records the Indium melt at 156.6°C ± 0.1°C, the thermodynamic environment is validated, ensuring subsequent data is trustworthy.
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Step 2: Sample Preparation. Accurately weigh 2.0–3.0 mg of the recrystallized 3-Fluoro-5-(morpholin-4-yl)benzonitrile into an aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.
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Step 3: Thermal Cycling. Heat the sample from 25°C to 150°C at a controlled rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.
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Step 4: Data Interpretation. The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum. A sharp, narrow peak confirms high crystal lattice purity, whereas a broad peak indicates the presence of residual morpholine or DMSO.
Thermodynamic transition and disruption of intermolecular forces during melting.
References
- Google Patents. "WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors." World Intellectual Property Organization.
Sources
- 1. CAS 220954-16-5: 3-Fluoro-5-(4-morpholinyl)benzonitrile [cymitquimica.com]
- 2. WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors - Google Patents [patents.google.com]
- 3. 220954-16-5|3-Fluoro-5-(morpholin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. 3-FLUORO-5-(4-MORPHOLINYL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
